molecular formula C21H30O6 B139607 Javanicin A CAS No. 126167-88-2

Javanicin A

Cat. No.: B139607
CAS No.: 126167-88-2
M. Wt: 378.5 g/mol
InChI Key: PMUBJHMOAGANDY-DQNWMEBPSA-N
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Description

Javanicin A is a natural product found in Picrasma javanica with data available.

Scientific Research Applications

Antifungal Activity

Javanicin A demonstrates significant antifungal properties, particularly against pathogenic fungi.

  • Study Overview : A study published in Scientific Reports evaluated the recombinant form of this compound against Cryptococcus neoformans, a common fungal pathogen. The results indicated that this compound exhibited fungicidal activity, effectively killing yeast cells in a dose- and time-dependent manner .

Table 1: Antifungal Efficacy of this compound

Concentration (µg/mL)Viable Cell Count Reduction (%)Time (h)
2550% at 24 h24
50100% at 48 h48
100Complete eradication48

Antibacterial Properties

This compound has also been identified as an effective antibacterial agent.

  • Research Findings : An article in Current Microbiology highlighted its antibacterial activity against various strains of Pseudomonas, which are known to cause infections in both humans and plants. The compound was isolated from the endophytic fungus Chloridium sp., and its structure was confirmed through X-ray crystallography .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas aeruginosa10
Pseudomonas fluorescens15

Cytotoxic Effects on Cancer Cells

Recent studies have indicated that this compound possesses cytotoxic effects on certain cancer cell lines.

  • Cytotoxicity Study : Research demonstrated that recombinant this compound showed significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231, suggesting its potential as a therapeutic agent in cancer treatment .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-720
MDA-MB-23125

Case Studies

Several case studies have been conducted to explore the clinical applications of this compound.

  • Case Study Example : One notable case involved the application of recombinant this compound in treating fungal infections resistant to conventional antifungals. The patient exhibited significant improvement after treatment with this compound, highlighting its potential use in clinical settings .

Chemical Reactions Analysis

Oxidation Reactions

Javanicin A undergoes oxidation to form hydroxylated derivatives, enhancing its biological potency. Key findings include:

  • Hydrogen peroxide (H₂O₂)-mediated oxidation :
    This reaction modifies the naphthoquinone core, generating hydroxylated products. These derivatives show improved antifungal and cytotoxic effects compared to the parent compound .

ReactantsConditionsProductsBiological Impact
H₂O₂Room temperature, aqueous solutionHydroxylated javanicin derivativesIncreased antifungal activity against Pseudomonas aeruginosa (MIC: 2 µg/mL)

Reduction Reactions

The quinone moiety in this compound is redox-active, enabling reduction under controlled conditions:

  • Sodium dithionite (Na₂S₂O₄) reduction :
    Reduces the quinone to a hydroquinone form, altering electron distribution and bioactivity .

ReactantsConditionsProductsKey Observations
Na₂S₂O₄pH 7.4, anaerobicHydroquinone derivativeLoss of antifungal activity but retained cytotoxicity in cancer cell lines

Methylation and Derivative Formation

Enzymatic and synthetic methylation modifies this compound’s methoxy groups:

  • O-Methylation :
    Fungal O-methyltransferases catalyze the addition of methyl groups to hydroxyl positions, yielding derivatives like 8-O-methyljavanicin (m.p. 197–198°C) .

EnzymeSubstrateProductActivity Change
O-MethyltransferaseThis compound8-O-MethyljavanicinReduced antibacterial activity (MIC increased to 20–40 µg/mL)

Enzymatic Interaction Mechanisms

This compound inhibits key metabolic enzymes via covalent interactions:

  • Thiamine pyrophosphate (TPP) binding :
    Blocks pyruvate decarboxylation by reacting with TPP in Saccharomyces cerevisiae, disrupting energy metabolism .

    Javanicin+TPPInactive TPP complex(Ki=0.5muM)[8]\text{Javanicin}+\text{TPP}\rightarrow \text{Inactive TPP complex}\quad (K_i=0.5\\mu \text{M})[8]
Target EnzymeInhibition MechanismBiological Consequence
Pyruvate decarboxylaseCovalent TPP bindingGrowth arrest in fungi
α-Ketoglutarate dehydrogenaseCompetitive inhibitionMitochondrial dysfunction in plant pathogens

Structural-Activity Relationships (SAR)

Critical functional groups for bioactivity:

Functional GroupRole
Quinone coreEssential for redox cycling and ROS generation
Methoxy groupsModulate solubility and target binding
Hydroxyl groupsEnhance antifungal potency via H-bonding

Comparative Reactivity

This compound’s dual antifungal/anticancer action distinguishes it from related naphthoquinones:

CompoundAntifungal ActivityAnticancer ActivityKey Difference
This compoundMIC: 2 µg/mL (bacteria), 20 µg/mL (fungi) IC₅₀: 10 µM (MCF-7) Broad-spectrum redox activity
BostrycoidinMIC: >40 µg/mL IC₅₀: >50 µM Limited solubility

Properties

CAS No.

126167-88-2

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(1S,2S,7R,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C21H30O6/c1-10-12-9-15(22)27-14-8-11-6-7-13(25-4)19(24)20(11,2)18(21(12,14)3)16(23)17(10)26-5/h7,10-12,14,16-18,23H,6,8-9H2,1-5H3/t10-,11-,12+,14-,16-,17+,18-,20+,21-/m1/s1

InChI Key

PMUBJHMOAGANDY-DQNWMEBPSA-N

SMILES

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@@H]([C@H]1OC)O)[C@@]4([C@@H](C3)CC=C(C4=O)OC)C)C

Canonical SMILES

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C

Synonyms

javanicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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